![molecular formula C20H24N4O3 B2569091 cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840498-65-9](/img/structure/B2569091.png)
cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It can include the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied .Scientific Research Applications
Transition Metal-Catalyzed Cross-Coupling Reactions
Cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can serve as a valuable substrate in transition metal-catalyzed cross-coupling reactions. Specifically, the Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. In SM coupling, boron reagents (organoboron compounds) play a crucial role. These reagents undergo transmetalation with palladium, leading to the desired C–C bond formation. The mild reaction conditions and functional group tolerance of SM coupling make it widely applicable in organic synthesis .
Antiviral Agents
Exploring the antiviral potential of cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate could be promising. Researchers can design derivatives or analogs based on its structure and evaluate their efficacy against specific viruses. Antiviral screening assays, such as plaque-reduction assays, can assess their activity .
Thionation Reactions
The compound’s structure suggests potential reactivity toward thionation reactions. For instance, it can undergo thionation to yield quinoxaline-2,3(1H,4H)-dithione. Investigating the synthetic routes and applications of this dithione derivative could be an interesting avenue .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-12-11-24-18(21)16(20(25)27-13-7-3-2-4-8-13)17-19(24)23-15-10-6-5-9-14(15)22-17/h5-6,9-10,13H,2-4,7-8,11-12,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHYJMSHIVDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC4CCCCC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
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